molecular formula C12H17NO2 B2413590 Tert-butyl 3-(methylamino)benzoate CAS No. 2151195-27-4

Tert-butyl 3-(methylamino)benzoate

Cat. No.: B2413590
CAS No.: 2151195-27-4
M. Wt: 207.273
InChI Key: BWUJEIXIVUQBIF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(methylamino)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group and a methylamino group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(methylamino)benzoate can be achieved through several methods. One common approach involves the esterification of 3-(methylamino)benzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or boron trifluoride etherate . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(methylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines. Substitution reactions typically result in substituted benzene derivatives.

Scientific Research Applications

Tert-butyl 3-(methylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with enzymes or receptors in biological systems . The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl benzoate: Lacks the methylamino group, resulting in different reactivity and applications.

    Methyl 3-(methylamino)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    3-(Methylamino)benzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity properties.

Uniqueness

Tert-butyl 3-(methylamino)benzoate is unique due to the presence of both the tert-butyl ester and methylamino groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(methylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)9-6-5-7-10(8-9)13-4/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUJEIXIVUQBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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